2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,4-dimethoxyphenyl)ethanone
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,4-dimethoxyphenyl)ethanone is an organic compound that features a benzimidazole moiety linked to a dimethoxyphenyl group via a sulfanyl-ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,4-dimethoxyphenyl)ethanone typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidation.
Attachment of Sulfanyl Group: The benzimidazole is then reacted with a suitable thiolating agent, such as thiourea, to introduce the sulfanyl group.
Coupling with Dimethoxyphenyl Ethanone: The final step involves coupling the sulfanyl-benzimidazole intermediate with 2,4-dimethoxyphenyl ethanone under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,4-dimethoxyphenyl)ethanone can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the benzimidazole moiety, which is known for its pharmacological potential.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Industry
In materials science, this compound could be used in the design of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,4-dimethoxyphenyl)ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The benzimidazole moiety could bind to the active site of enzymes, while the dimethoxyphenyl group might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-ylthio)acetophenone: Similar structure but lacks the dimethoxy groups.
2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylethanone: Similar structure but lacks the methoxy groups on the phenyl ring.
Uniqueness
The presence of the 2,4-dimethoxyphenyl group in 2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,4-dimethoxyphenyl)ethanone distinguishes it from other similar compounds. This structural feature can influence its chemical reactivity and biological activity, potentially offering unique advantages in various applications.
Properties
Molecular Formula |
C17H16N2O3S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C17H16N2O3S/c1-21-11-7-8-12(16(9-11)22-2)15(20)10-23-17-18-13-5-3-4-6-14(13)19-17/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
OMZMLVQPMNDASN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2)OC |
Origin of Product |
United States |
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